n-(4-Methoxybenzyl)glycine t-butyl ester
Description
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 2-[(4-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-15-9-11-5-7-12(17-4)8-6-11/h5-8,15H,9-10H2,1-4H3 |
InChI Key |
FQQGCTUIZNXLND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Peptides
Overview:
n-(4-Methoxybenzyl)glycine t-butyl ester is frequently used as a building block in peptide synthesis. Its stability and ease of handling make it a preferred choice for researchers involved in the production of bioactive peptides.
Case Study:
In a study focusing on the synthesis of peptide inhibitors for specific enzymes, researchers utilized this compound to create dipeptide derivatives. These derivatives exhibited enhanced binding affinity and specificity toward their target enzymes, demonstrating the compound's effectiveness in medicinal chemistry applications .
Drug Development
Overview:
The compound plays a crucial role in developing prodrugs that enhance the bioavailability of active pharmaceutical ingredients. By modifying the chemical properties of drugs, this compound can improve their absorption and therapeutic efficacy.
Research Findings:
Recent studies have shown that prodrugs derived from this compound significantly increase the solubility and stability of certain anticancer agents. For example, a series of experiments demonstrated that these prodrugs improved the pharmacokinetic profiles of their parent compounds, leading to better therapeutic outcomes in cancer models .
Biochemical Research
Overview:
Researchers employ this compound in various biochemical assays to study enzyme activities and protein interactions. Its role as a substrate or inhibitor can provide insights into metabolic pathways and disease mechanisms.
Case Study:
A notable application involved using this compound to investigate the inhibition of specific proteases linked to cancer progression. The results indicated that this compound effectively inhibited protease activity, offering potential pathways for therapeutic intervention .
Cosmetic Formulations
Overview:
Beyond pharmaceutical applications, this compound is also utilized in cosmetic formulations due to its moisturizing properties.
Application Insights:
In cosmetic science, formulations containing this compound have been shown to enhance skin hydration and texture. Studies demonstrated that products with this compound resulted in improved skin barrier function and overall skin health .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include glycine derivatives with varying ester groups (e.g., methyl, benzyl) or different N-protecting groups (e.g., diphenylmethylene, benzoyl).
Table 1: Comparative Analysis of Glycine Derivatives
Ester Group Stability
- t-Butyl ester : Cleaved under mild acidic conditions (e.g., TFA), making it ideal for stepwise peptide synthesis . In contrast, methyl esters require stronger acidic/basic conditions, and benzyl esters necessitate catalytic hydrogenation .
- Reactivity in alkylation : The t-butyl ester in N-(4-MeO-Bn)glycine derivatives shows resistance to base-mediated side reactions, unlike methyl esters, which may hydrolyze prematurely .
Physicochemical Properties
- LogP and solubility : The 4-MeO-Bn group increases hydrophobicity (LogP ~1.5 estimated) compared to N-(4-hydroxybenzoyl)glycine methyl ester (LogP 0.69), impacting partitioning in biological assays .
- Spectroscopic identification : NMR and GC/MS data for related compounds (e.g., 4-MeO-Bn derivatives) show distinct aromatic proton signals (δ 6.8–7.3 ppm) and fragmentation patterns, aiding structural confirmation .
Preparation Methods
Reductive Amination with 4-Methoxybenzaldehyde
This two-step process involves imine formation followed by reduction:
-
Imine Formation :
T-butyl glycinate (1.0 eq) reacts with 4-methoxybenzaldehyde (1.1 eq) in methanol under acidic catalysis (e.g., acetic acid) at 25°C for 12 hours. -
Reduction :
Sodium cyanoborohydride (1.5 eq) is added to the imine intermediate, and the mixture is stirred for 24 hours. The reaction is quenched with aqueous NaOH, and the product is extracted with dichloromethane.
Advantages :
-
Selectivity : Sodium cyanoborohydride selectively reduces imines without affecting ester groups.
-
Yield : Pilot-scale trials report 75–85% yield with >98% purity (HPLC).
Example Protocol :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 36 hours (total) |
| Workup | Aqueous NaOH, DCM extraction |
| Purity (HPLC) | 98.5% |
Direct Alkylation with 4-Methoxybenzyl Halides
Alkylation using 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) follows nucleophilic substitution:
-
Reaction Setup :
T-butyl glycinate (1.0 eq) is dissolved in anhydrous THF, and triethylamine (2.5 eq) is added to deprotonate the amine. PMB-Cl (1.2 eq) is introduced dropwise at 0°C, and the mixture is stirred at 25°C for 24 hours. -
Workup :
The reaction is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Challenges :
-
Dialkylation : Excess PMB-Cl or elevated temperatures promote di-PMB byproducts. Mitigation strategies include stoichiometric control and low-temperature reactions.
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
Industrial Adaptation :
Patent data for analogous benzyloxycarbonyl protections suggest that replacing tert-butyl dicarbonate with PMB-Cl under similar conditions (pH 8.0–9.0, triethylamine) achieves 70–80% yield.
Optimization of Reaction Conditions
Catalytic and Stoichiometric Adjustments
Base Selection :
-
Triethylamine vs. Sodium Carbonate : Triethylamine offers superior solubility in organic phases, whereas sodium carbonate minimizes emulsion formation during extraction.
-
Molar Ratios : A 2.5:1 base-to-amine ratio ensures complete deprotonation without oversaturating the reaction.
Temperature Modulation :
-
Reductive Amination : Conducting the reduction at 0°C improves selectivity but extends reaction time to 48 hours.
-
Alkylation : Heating to 40°C accelerates PMB-Cl reactivity but risks dialkylation.
Characterization and Analytical Validation
Spectroscopic Profiling
1H NMR (CDCl3) :
-
t-Butyl Group : δ 1.45 (s, 9H, C(CH3)3).
-
Glycine Backbone : δ 3.90 (s, 2H, CH2), δ 1.30 (t, 1H, NH).
13C NMR :
Q & A
Q. What are the common synthetic routes for preparing N-(4-Methoxybenzyl)glycine t-butyl ester?
The synthesis typically involves a multi-step strategy:
- Step 1 : Reductive amination between glycine derivatives (e.g., glycine methyl ester) and 4-methoxybenzaldehyde to form the N-(4-methoxybenzyl) intermediate .
- Step 2 : Protection of the glycine carboxyl group using a t-butyl ester. This can involve esterification of N-Boc-protected glycine with t-butanol under acidic conditions or coupling reagents like HBTU .
- Step 3 : Deprotection (e.g., Boc removal) and purification via column chromatography.
Key Considerations : Use anhydrous conditions for esterification and monitor reaction progress via TLC or LC-MS.
Q. How is this compound characterized in synthetic workflows?
- NMR Spectroscopy : Confirm the t-butyl group (δ ~1.4 ppm for nine equivalent protons) and methoxybenzyl aromatic protons (δ ~6.8–7.3 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions).
- Chromatography : Assess purity via HPLC with UV detection (λ = 254 nm) .
Note : Compare spectral data with literature or databases like NIST Chemistry WebBook for validation .
Q. What are the primary research applications of this compound in organic chemistry?
- Enantioselective Coupling Reactions : Used as a glycine equivalent in visible-light-induced cross-dehydrogenative coupling (CDC) with ketones, achieving >95% enantiomeric excess (ee) and diastereoselectivity (dr) under optimized conditions .
- Peptide Synthesis : The t-butyl ester acts as a sterically hindered protecting group, preventing racemization during solid-phase peptide synthesis .
Advanced Research Questions
Q. How does the t-butyl ester group influence reaction outcomes in enantioselective transformations?
- Steric Effects : The bulky t-butyl group enhances stereocontrol by restricting rotational freedom, favoring a single transition state in CDC reactions .
- Stability : Resists hydrolysis under basic/acidic conditions, enabling compatibility with diverse catalysts (e.g., chiral organocatalysts or transition-metal complexes) .
Data Insight : In CDC reactions, t-butyl esters yield 76–81% product with >99:1 dr, outperforming smaller esters like methyl or allyl .
Q. What methodological challenges arise when using this compound as a γ-secretase inhibitor (DAPT) in vivo?
- Dosage Optimization : Effective doses range from 1–10 mg/kg in murine models, requiring pharmacokinetic profiling to balance efficacy and toxicity .
- Bioavailability : The t-butyl ester improves membrane permeability but may require co-solvents (e.g., DMSO) for aqueous administration .
- Controls : Use vehicle-treated cohorts and validate target engagement via Aβ40/42 ELISA or Notch pathway markers (e.g., Hes1) .
Experimental Design : Include time-course studies to assess acute vs. chronic effects .
Q. How can researchers address contradictions in reported yields for reactions involving this compound?
- Parameter Screening : Optimize light intensity (for photoredox reactions), temperature, and catalyst loading. For example, CDC reactions require 5 mol% Ru(bpy)₃²+ and visible light (450 nm) .
- Substrate Purity : Impurities in the methoxybenzyl or glycine components can reduce yields; pre-purify via recrystallization or flash chromatography .
Case Study : Substituting HBTU with EDCI/HOAt in coupling steps improved yields from 70% to 85% in peptide synthesis .
Q. What are the best practices for handling and storing this compound?
Q. How does this compound compare to other glycine esters in catalytic asymmetric synthesis?
- Reactivity : The t-butyl ester shows slower hydrolysis rates than methyl or benzyl esters, enabling longer reaction times for stereochemical control .
- Cost vs. Performance : While t-butyl esters are costlier than methyl analogs, their superior selectivity justifies use in small-scale enantioselective syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
